1-(2-adamantyl)-4-piperidinol
Description
Adamantane derivatives are known for their lipophilic, rigid, and bulky nature, which often enhances blood-brain barrier penetration and receptor binding affinity in CNS-targeting drugs .
Properties
IUPAC Name |
1-(2-adamantyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14-1-3-16(4-2-14)15-12-6-10-5-11(8-12)9-13(15)7-10/h10-15,17H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSCIZDYSRJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar 4-Piperidinol Derivatives
Structural and Functional Analogues
Key Observations
Substituent Impact on Bioactivity :
- Aryl/Alkyl Groups : Phenylethyl (e.g., ) and phenylcyclohexyl () substituents confer analgesic or anticonvulsant effects, likely due to enhanced lipophilicity and receptor interaction.
- Electron-Withdrawing Groups : Haloperidol’s 4-chlorophenyl and fluorophenyl groups enhance D2 receptor antagonism .
- Bulkiness : Adamantane’s rigid structure (absent in evidence but inferred) could improve CNS targeting compared to smaller substituents like phenylethyl.
Metabolic Fate: Hydroxyl groups in 4-piperidinol derivatives (e.g., benproperine metabolites) are prone to glucuronidation, reducing bioactivity .
Safety Profiles: Long alkyl chains (e.g., 1-[3-(decyloxy)propyl]-4-piperidinol) correlate with acute oral toxicity (H302) and respiratory irritation (H335) . Tert-butylphenyl derivatives (e.g., 4-[4-(tert-butyl)phenyl]-1-isopropyl-4-piperidinol) require precautions for skin/eye irritation .
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